Cas no 87233-60-1 (2-(4-methylpiperazin-1-yl)-1-[2-(prop-2-yn-1-yloxy)ethyl]-1H-benzimidazole (2E)-but-2-enedioate (2:3))

2-(4-methylpiperazin-1-yl)-1-[2-(prop-2-yn-1-yloxy)ethyl]-1H-benzimidazole (2E)-but-2-enedioate (2:3) structure
87233-60-1 structure
Product Name:2-(4-methylpiperazin-1-yl)-1-[2-(prop-2-yn-1-yloxy)ethyl]-1H-benzimidazole (2E)-but-2-enedioate (2:3)
CAS-nummer:87233-60-1
MF:C46H56N8O14
MW:944.982051849365
CID:1867890
PubChem ID:6448422
Update Time:2025-04-21

2-(4-methylpiperazin-1-yl)-1-[2-(prop-2-yn-1-yloxy)ethyl]-1H-benzimidazole (2E)-but-2-enedioate (2:3) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(4-methylpiperazin-1-yl)-1-[2-(prop-2-yn-1-yloxy)ethyl]-1H-benzimidazole (2E)-but-2-enedioate (2:3)
    • (E)-but-2-enedioic acid,2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole
    • 1-(2-(Propargyloxy)ethyl)-2-(4-methyl-1-piperazinyl)benzimidazole fumarate (2:3)
    • 87233-60-1
    • 1H-Benzimidazole, 2-(4-methyl-1-piperazinyl)-1-(2-(2-propynyloxy)ethyl)-, (E)-2-butenedioate(2:3)
    • Inchi: 1S/2C17H22N4O.3C4H4O4/c2*1-3-13-22-14-12-21-16-7-5-4-6-15(16)18-17(21)20-10-8-19(2)9-11-20;3*5-3(6)1-2-4(7)8/h2*1,4-7H,8-14H2,2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
    • InChI-sleutel: YJZCDCVYTLCPII-VQYXCCSOSA-N
    • LACHT: O(CC#C)CCN1C2C=CC=CC=2N=C1N1CCN(C)CC1.O(CC#C)CCN1C2C=CC=CC=2N=C1N1CCN(C)CC1.OC(/C=C/C(=O)O)=O.OC(/C=C/C(=O)O)=O.OC(/C=C/C(=O)O)=O

Berekende eigenschappen

  • Exacte massa: 944.39159849Da
  • Monoisotopische massa: 944.39159849Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 20
  • Zware atoomtelling: 68
  • Aantal draaibare bindingen: 16
  • Complexiteit: 518
  • Aantal covalent gebonden eenheden: 5
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 3
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 291Ų
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